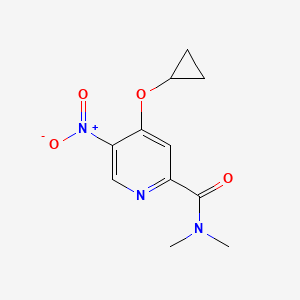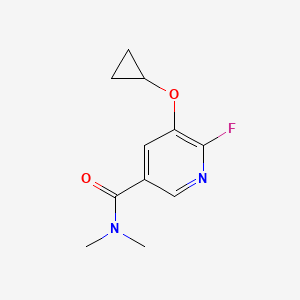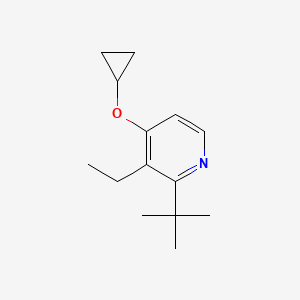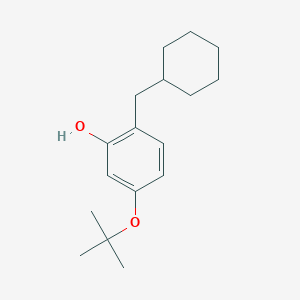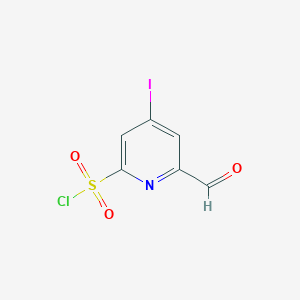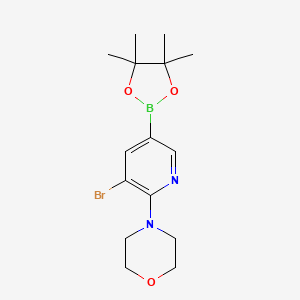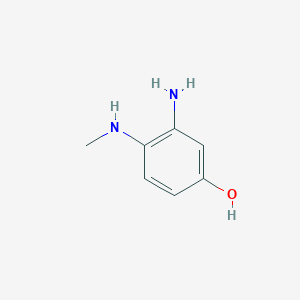
3-Amino-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of amino and methylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methylamino)phenol typically involves the nitration of m-cresol followed by reduction and methylation. The process begins with the nitration of m-cresol to form 3-nitro-4-methylphenol. This intermediate is then reduced to 3-amino-4-methylphenol using hydrogenation or other reducing agents. Finally, the methylation of the amino group is achieved using methylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Amino-4-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 3-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. It can also undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Similar structure but lacks the methylamino group.
2-Amino-5-hydroxytoluene: Another derivative of phenol with different substitution patterns.
4-Hydroxy-2-methylaniline: Similar in structure but with different functional groups.
Uniqueness
3-Amino-4-(methylamino)phenol is unique due to the presence of both amino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-amino-4-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3 |
InChI Key |
VKALDPNKZXSWAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


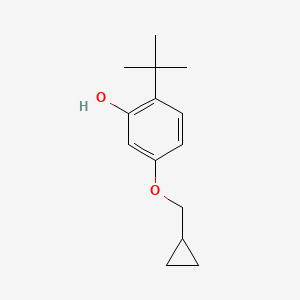
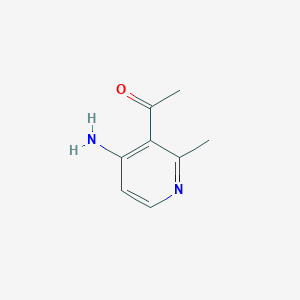


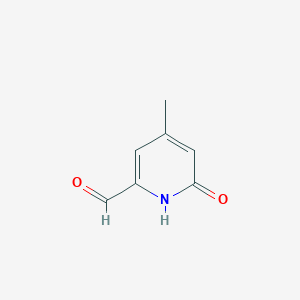
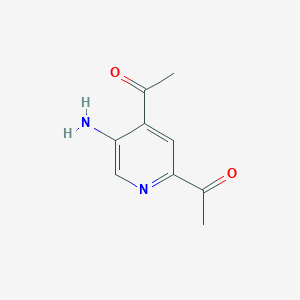
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
